3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Solubility Physicochemical Properties Solid-Phase Peptide Synthesis

Choose 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid for peptide synthesis demanding regiospecific control. The Boc-β-amine and free α-hydroxyl group architecture enables stepwise, chemoselective assembly unattainable with standard α-amino acid derivatives. Its 86 g/L aqueous solubility markedly improves reaction throughput in large-scale solution-phase peptide manufacturing. Additionally, the β-amino acid backbone confers superior metabolic stability in downstream therapeutic candidates. A building block engineered for precision, scalability, and long-acting peptide design.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 218916-64-4
Cat. No. B1282067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
CAS218916-64-4
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)O
InChIInChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)
InChIKeyJJCAYTVAYSGVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid (CAS 218916-64-4): Core Identity and Procurement Rationale


3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS 218916-64-4), also known as Boc-DL-isoserine or N-Boc-3-amino-2-hydroxypropanoic acid, is an amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the β-amino group and a free α-hydroxyl group . With a molecular weight of 205.21 g/mol and a density of 1.24 g/cm³ , this compound is a stable, solid building block typically stored at 2-8°C to maintain integrity . Its primary application lies in peptide synthesis and the construction of complex molecules, where the orthogonal protection of the amino functionality enables precise, stepwise assembly [1].

Why 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid (CAS 218916-64-4) Defies Simple Substitution in Synthesis


Direct substitution of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid with other Boc-protected amino acids or with alternative protecting group strategies is not straightforward. This compound presents a unique combination of a Boc-protected β-amino group and a free α-hydroxyl group. This orthogonal arrangement, where the amino group is protected while the hydroxyl remains free, is a critical structural feature not shared by common α-amino acid derivatives like Boc-serine, which has the protecting group on the α-amino position and a free β-hydroxyl . Furthermore, the β-amino acid backbone offers distinct metabolic stability and conformational properties compared to canonical α-amino acids, making it a valuable tool in the synthesis of peptidomimetics and bioactive compounds where enhanced resistance to proteolysis is desired [1]. The quantitative evidence below details specific performance differentiators that substantiate why this compound is not a commodity interchangeable with its closest analogs.

Quantitative Differentiation of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid (CAS 218916-64-4) Against Key Comparators


Solubility Profile: A Measured Advantage Over α-Amino Acid Derivatives

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid demonstrates a specific solubility profile that differentiates it from common α-amino acid analogs. At 25 ºC, its solubility is measured at 86 g/L, which is significantly higher than the reported solubility of the structurally related Boc-L-serine (Boc-Ser-OH), which is typically less than 50 g/L under comparable conditions . This quantitative difference in solubility directly impacts the efficiency of solution-phase peptide couplings and the selection of appropriate reaction media .

Solubility Physicochemical Properties Solid-Phase Peptide Synthesis

Orthogonal Protection: Enabling Chemoselective Reactions Unavailable to Standard Boc-Amino Acids

The defining feature of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is the precise placement of the Boc group on the β-amino functionality, leaving the α-hydroxyl group unprotected. This contrasts with standard Boc-protected α-amino acids like Boc-serine, where the Boc group is on the α-amino and the β-hydroxyl is free . This orthogonality allows for the selective acylation or modification of the α-hydroxyl group in the presence of the protected β-amino group, a sequence that is impossible with conventional α-amino acid derivatives [1]. In one patent, this specific compound is highlighted as a key intermediate for producing 3-amino-2-hydroxypropionic acid derivatives, a class of compounds with demonstrated utility in the synthesis of HIV protease inhibitors and immunostimulating anticancer agents [2].

Peptide Synthesis Orthogonal Protection Chemoselectivity

Enhanced Proteolytic Stability: A Class-Level Advantage of β-Amino Acid Scaffolds

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid serves as a protected precursor to 3-amino-2-hydroxypropanoic acid, a β-amino acid. Peptides incorporating β-amino acids are known to exhibit significantly increased resistance to proteolytic degradation compared to their α-amino acid counterparts [1]. For instance, β-peptides can show half-lives in human serum extending beyond 24 hours, whereas analogous α-peptides are often degraded within minutes [2]. While direct head-to-head data for this specific derivative are not available, this class-level inference is a critical differentiator for researchers designing long-acting therapeutic peptides or probes.

Peptidomimetics Metabolic Stability β-Amino Acids

Strategic Application Scenarios for 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid (CAS 218916-64-4)


Synthesis of Proteolytically Stable β-Peptide Mimetics

The class-level inference of enhanced proteolytic stability for β-amino acids (see Evidence Item 3) directly supports the use of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid in the design and synthesis of β-peptide mimetics. These mimetics are crucial for developing long-acting therapeutic peptides, as their resistance to enzymatic degradation can dramatically extend their in vivo half-life. Procurement of this building block is essential for medicinal chemistry groups aiming to improve the pharmacokinetic profile of peptide-based drug candidates [1].

Orthogonal Functionalization in Complex Molecule Assembly

The unique orthogonal protection pattern of this compound, featuring a free α-hydroxyl and a Boc-protected β-amino group, enables chemoselective reactions that are not possible with standard Boc-amino acids (see Evidence Item 2). This property makes it a critical intermediate in the construction of complex molecules, such as those containing depsipeptide linkages or glycosylated amino acid derivatives. Its use is indicated in any synthetic route requiring the sequential modification of hydroxyl and amino groups in a β-amino acid framework [2].

Scalable Solution-Phase Peptide Coupling Reactions

The measured solubility of 86 g/L at 25°C (see Evidence Item 1) is at least 1.7-fold higher than that of typical Boc-protected α-amino acids. This quantitative advantage makes the compound particularly suitable for large-scale solution-phase peptide synthesis, where higher solubility directly translates to improved reaction efficiency and higher throughput. Procurement decisions for process chemistry should prioritize this compound when solubility is a limiting factor in the production of β-amino acid-containing peptides .

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